molecular formula C17H18N6O4S B10931118 methyl 1-{[(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

methyl 1-{[(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate

Cat. No.: B10931118
M. Wt: 402.4 g/mol
InChI Key: SDGAXOCCMDFYLE-DJKKODMXSA-N
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Description

METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a triazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the triazole ring: This step may involve the cyclization of an appropriate precursor with azide.

    Attachment of the dimethoxyphenyl group: This could be done via a condensation reaction with an aldehyde.

    Final esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substituents can be introduced or replaced on the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure and reactivity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE
  • **METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 1-{[(4-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H18N6O4S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 1-[[4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]sulfanylmethyl]pyrazole-3-carboxylate

InChI

InChI=1S/C17H18N6O4S/c1-25-14-5-4-12(8-15(14)26-2)9-19-23-10-18-20-17(23)28-11-22-7-6-13(21-22)16(24)27-3/h4-10H,11H2,1-3H3/b19-9+

InChI Key

SDGAXOCCMDFYLE-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2SCN3C=CC(=N3)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NN=C2SCN3C=CC(=N3)C(=O)OC)OC

Origin of Product

United States

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